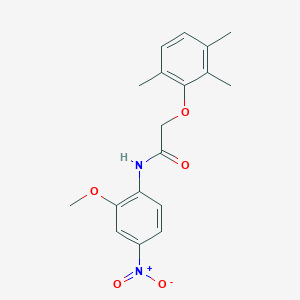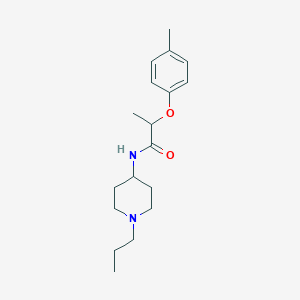![molecular formula C16H23F3N2 B5236308 1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine acts as a partial agonist at the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. It also has weak affinity for the dopamine D2 receptor. Activation of these receptors by this compound can lead to changes in neurotransmitter release and neuronal activity, which can result in various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of effects on the central nervous system, including alterations in mood, anxiety, appetite, and sensory perception. It has also been shown to have effects on cardiovascular function, such as increasing heart rate and blood pressure. However, the exact physiological and biochemical effects of this compound are still not fully understood, and further research is needed to elucidate its mechanisms of action.
Avantages Et Limitations Des Expériences En Laboratoire
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine has several advantages as a research tool, including its ability to selectively activate specific serotonin receptors and its relatively low toxicity compared to other compounds. However, its recreational use and associated legal restrictions may limit its availability for research purposes. Additionally, the lack of knowledge about its long-term effects and potential for abuse should be taken into consideration when using this compound in lab experiments.
Orientations Futures
Further research is needed to fully understand the mechanisms of action of 1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine and its potential therapeutic applications. One potential direction for future research is to investigate the effects of this compound on specific brain regions and neural circuits. Additionally, the development of selective agonists or antagonists for specific serotonin receptors may lead to new therapeutic approaches for various neurological and psychiatric disorders.
Méthodes De Synthèse
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine can be synthesized by reacting 1-benzylpiperazine with trifluoromethyl iodide in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been found to have an affinity for several receptors in the brain, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. These receptors are involved in the regulation of mood, anxiety, and appetite, among other functions.
Propriétés
IUPAC Name |
1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2/c1-2-9-21-10-7-14(8-11-21)20-12-13-5-3-4-6-15(13)16(17,18)19/h3-6,14,20H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUNYKDQCKWPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B5236232.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)
![4-[1-({[2-hydroxy-2-(3-nitrophenyl)ethyl]amino}methyl)cyclopentyl]-1,2-benzenediol](/img/structure/B5236290.png)
![2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide](/img/structure/B5236291.png)

![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)
![1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)
![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)

